molecular formula C17H25BrN6O3S B4576042 N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE

N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4576042
M. Wt: 473.4 g/mol
InChI Key: AEXSJAMQILMSPT-UHFFFAOYSA-N
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Description

N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of pyrazole and piperidine structures

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and piperidine derivatives.

    Medicine: Potential therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole rings: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling reactions: The final coupling of the pyrazole derivatives with the piperidinecarboxamide is carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N3-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE
  • **N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE

Uniqueness

The presence of both bromo and sulfonyl groups in N3-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE makes it unique compared to other similar compounds. These functional groups can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN6O3S/c1-12-16(9-20-22(12)3)28(26,27)24-7-5-6-13(10-24)17(25)21(2)11-15-14(18)8-19-23(15)4/h8-9,13H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXSJAMQILMSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)N(C)CC3=C(C=NN3C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE

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